molecular formula C7H6BrNO B168341 2-Amino-3-bromobenzaldehyde CAS No. 145123-24-6

2-Amino-3-bromobenzaldehyde

Cat. No.: B168341
CAS No.: 145123-24-6
M. Wt: 200.03 g/mol
InChI Key: WLBVFJUXKRSWJC-UHFFFAOYSA-N
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Description

2-Amino-3-bromobenzaldehyde is an organic compound with the molecular formula C7H6BrNO. It is characterized by the presence of an amino group (-NH2) and a bromine atom attached to a benzene ring, along with an aldehyde group (-CHO). This compound is a pale-yellow to yellow-brown solid and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-3-bromobenzaldehyde typically involves the bromination of 2-Aminobenzaldehyde. One common method includes the use of bromine in the presence of a solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a multi-step process starting from o-nitrobenzaldehyde. The steps include:

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-bromobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-3-bromobenzaldehyde is utilized in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a building block for bioactive molecules.

    Medicine: It is involved in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Amino-3-bromobenzaldehyde involves its interaction with specific molecular targets. The amino and aldehyde groups allow it to form Schiff bases with primary amines, which can further undergo cyclization or other transformations. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison: 2-Amino-3-bromobenzaldehyde is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different chemical and physical properties, making it suitable for specific applications in synthesis and research .

Properties

IUPAC Name

2-amino-3-bromobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBVFJUXKRSWJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435289
Record name 2-Amino-3-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145123-24-6
Record name 2-Amino-3-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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